methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-({[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]carbamoyl}methyl)-1H-indole-3-carboxylate is a complex organic compound that features both indole and benzodioxepin moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The benzodioxepin ring system is also notable for its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-({[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]carbamoyl}methyl)-1H-indole-3-carboxylate involves multiple steps. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-({[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]carbamoyl}methyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and reduced derivatives, which can have significant biological activities .
Scientific Research Applications
Methyl 1-({[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]carbamoyl}methyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 1-({[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]carbamoyl}methyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The benzodioxepin ring may enhance the compound’s binding affinity and specificity . The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: Exhibits antiproliferative potency against cancer cells.
Uniqueness
Methyl 1-({[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]carbamoyl}methyl)-1H-indole-3-carboxylate is unique due to its dual presence of indole and benzodioxepin moieties, which confer a combination of biological activities and chemical reactivity not commonly found in other compounds .
Properties
Molecular Formula |
C25H28N2O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 1-[2-[[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]amino]-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C25H28N2O5/c1-16(2)24(17-9-10-21-22(13-17)32-12-6-11-31-21)26-23(28)15-27-14-19(25(29)30-3)18-7-4-5-8-20(18)27/h4-5,7-10,13-14,16,24H,6,11-12,15H2,1-3H3,(H,26,28) |
InChI Key |
JATNHLSFCMXORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
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